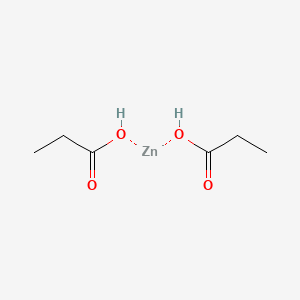

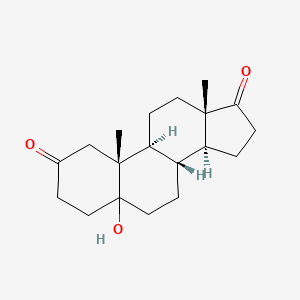

![molecular formula C13H19FN3O9P B13825856 (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B13825856.png)

(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sofosbuvir metabolite GS-566500 13CD3 is a labeled metabolite of Sofosbuvir, a nucleotide analog prodrug used in the treatment of hepatitis C virus (HCV) infection. Sofosbuvir is metabolized in the body to form several metabolites, including GS-566500, which is an intermediate metabolite. The labeled version, GS-566500 13CD3, is used as an internal standard in various analytical methods to quantify Sofosbuvir and its metabolites in biological samples .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Sofosbuvir and its metabolites involves several steps, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . The synthetic route to GS-566500 involves the hydrolysis of Sofosbuvir by hydrolase activity, resulting in high plasma exposure to this intermediate metabolite .

Industrial Production Methods

Industrial production of Sofosbuvir and its metabolites, including GS-566500, involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as ultra-performance liquid chromatography (UPLC) and mass spectrometry (MS) for quality control and quantification .

Analyse Des Réactions Chimiques

Types of Reactions

Sofosbuvir metabolite GS-566500 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for the metabolic activation and deactivation of the compound .

Common Reagents and Conditions

Common reagents used in the synthesis and analysis of GS-566500 include acetonitrile, ammonium formate, and formic acid. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions involving GS-566500 include the active triphosphate form GS-461203 and the inactive metabolite GS-331007. These products are crucial for the antiviral activity of Sofosbuvir .

Applications De Recherche Scientifique

Sofosbuvir metabolite GS-566500 13CD3 is widely used in scientific research for various applications:

Mécanisme D'action

Sofosbuvir metabolite GS-566500 is an intermediate in the metabolic activation of Sofosbuvir. Sofosbuvir is a nucleotide analog inhibitor that specifically inhibits the HCV NS5B RNA-dependent RNA polymerase. Following intracellular metabolism, Sofosbuvir is converted to its active form, GS-461203, which incorporates into HCV RNA by the NS5B polymerase and acts as a defective substrate, thereby inhibiting viral replication .

Comparaison Avec Des Composés Similaires

Similar Compounds

GS-331007: The primary circulating metabolite of Sofosbuvir, accounting for over 90% of systemic drug exposure.

PSI-6130: A cytidine nucleoside analog that is a potent inhibitor of HCV replication.

PSI-6206: Another uridine metabolite of Sofosbuvir that inhibits the HCV NS5B polymerase.

Uniqueness

Sofosbuvir metabolite GS-566500 is unique due to its role as an intermediate metabolite in the metabolic pathway of Sofosbuvir. Its labeled version, GS-566500 13CD3, is particularly valuable in analytical chemistry for the accurate quantification of Sofosbuvir and its metabolites in biological samples .

Propriétés

Formule moléculaire |

C13H19FN3O9P |

|---|---|

Poids moléculaire |

415.29 g/mol |

Nom IUPAC |

(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid |

InChI |

InChI=1S/C13H19FN3O9P/c1-6(10(20)21)16-27(23,24)25-5-7-9(19)13(2,14)11(26-7)17-4-3-8(18)15-12(17)22/h3-4,6-7,9,11,19H,5H2,1-2H3,(H,20,21)(H,15,18,22)(H2,16,23,24)/t6-,7+,9+,11+,13+/m0/s1/i2+1D3 |

Clé InChI |

UOYKQCZOTUPGRY-ARUJFWOBSA-N |

SMILES isomérique |

[2H][13C]([2H])([2H])[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(N[C@@H](C)C(=O)O)O)O)F |

SMILES canonique |

CC(C(=O)O)NP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

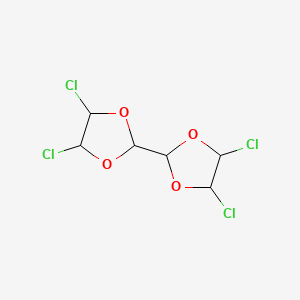

![(2S,3S,4R,5R,6S)-3-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid](/img/structure/B13825783.png)

![(7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13825784.png)

![[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate](/img/structure/B13825825.png)

![[3,5-Bis(trifluoromethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13825836.png)

![2,4-dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide](/img/structure/B13825837.png)

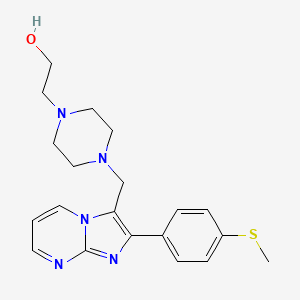

![(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B13825844.png)

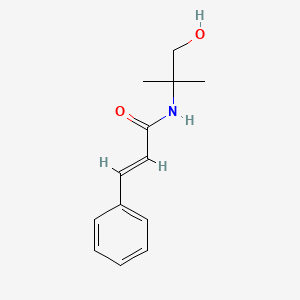

![acetic acid;(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B13825849.png)